3-(4-Bromophenyl)-6-chloropyridazine
Overview
Description
3-(4-Bromophenyl)-6-chloropyridazine is a compound that belongs to the class of pyridazines, which are heterocyclic aromatic compounds containing a six-membered ring with two adjacent nitrogen atoms. Pyridazines are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry. The presence of a bromophenyl group and a chloro substituent on the pyridazine ring can potentially influence the compound's reactivity and physical properties, making it a valuable intermediate for further chemical modifications .
Synthesis Analysis
The synthesis of pyridazine derivatives often involves multi-step reactions with careful selection of starting materials and reagents. For instance, the synthesis of a related compound, 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine, was achieved by reacting 2-(4-chloro-3-methylphenoxy)acetic acid with 3-chloro-6-hydrazinylpyridazine in dry dichloromethane, followed by subsequent reactions to obtain the desired product . Similarly, the regioselective arylation of 4-bromo-6-chloro-3-phenylpyridazine was performed using a Suzuki cross-coupling reaction, demonstrating the versatility of chloropyridazines as intermediates for synthesizing pharmacologically relevant derivatives .
Molecular Structure Analysis
The molecular structure of pyridazine derivatives is often elucidated using spectroscopic techniques such as IR, NMR, and LC-MS, and confirmed by X-ray diffraction (XRD) . For example, the crystal structure of a related compound, 6-chloro-4-(N,N-dimethylaminemethylidenohydrazine)-2-phenyl-3(2H)-pyridazinone, was determined by X-ray diffraction, revealing the presence of hydrogen bonds and inclusion compounds with water . Density functional theory (DFT) calculations can also be used to analyze the molecular structure and predict the harmony between theoretical and experimental values .
Chemical Reactions Analysis
Pyridazine derivatives can undergo various chemical reactions, including cross-coupling reactions, which are useful for introducing different substituents onto the pyridazine ring. The Suzuki cross-coupling reaction mentioned earlier is an example of such a transformation that allows access to a wide range of pyridazine derivatives . Additionally, the reactivity of the pyridazine ring can be influenced by the substituents present, which can lead to different intermolecular interactions and crystal packing in the solid state .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridazine derivatives are influenced by their molecular structure. For instance, the presence of substituents such as bromo, chloro, or morpholino groups can affect the compound's solubility, melting point, and crystalline form . The crystal packing and intermolecular interactions, such as hydrogen bonding and π-π interactions, can also impact the compound's stability and reactivity . Vibrational spectroscopy studies, including FT-IR and NMR, provide insights into the compound's functional groups and their chemical environment .
Scientific Research Applications
Heterocyclic Synthesis and Antimicrobial Activity
The compound 3-(4-Bromophenyl)-6-chloropyridazine has been utilized in the synthesis of various heterocyclic compounds. For instance, Gad-Elkareem, Abdel-fattah, and Elneairy (2011) employed this compound in synthesizing thio-substituted ethyl nicotinate derivatives, leading to the development of thieno[2,3-b]pyridines and pyridothienopyrimidine derivatives. These newly synthesized compounds demonstrated significant antimicrobial activities in vitro (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).
Suzuki Cross-Coupling Reactions in Pharmaceutical Synthesis
Sotelo and Raviña (2002) highlighted the use of 3-(4-Bromophenyl)-6-chloropyridazine in Suzuki cross-coupling reactions. This approach is critical for accessing a broad range of pharmacologically beneficial pyridazine derivatives, demonstrating the compound's utility in pharmaceutical synthesis (Sotelo & Raviña, 2002).
Corrosion Inhibition in Steel
Mashuga, Olasunkanmi, and Ebenso (2017) investigated the effectiveness of pyridazine derivatives, including 3-(4-Bromophenyl)-6-chloropyridazine, as corrosion inhibitors for mild steel in hydrochloric acid. The study revealed that these compounds significantly inhibited steel corrosion, acting as mixed-type inhibitors and involving both physisorption and chemisorption mechanisms (Mashuga, Olasunkanmi, & Ebenso, 2017).
Synthesis of Novel Antibacterial Heterocyclic Compounds
El-Hashash et al. (2015) utilized 3-(4-Bromophenyl)-6-chloropyridazine as a starting material to synthesize a series of novel heterocyclic compounds with expected antibacterial activities. This research underscores the compound's role in creating new antibacterial agents (El-Hashash, Soliman, Bakeer, Mohammed, & Hassan, 2015).
Synthesis and Biological Activity of Indolylpyridazinone Derivatives
Abubshait (2007) reported the synthesis of novel indolylpyridazinone derivatives using 3-(4-Bromophenyl)-6-chloropyridazine. The resulting compounds were evaluated for their antibacterial activity, demonstrating the compound's utility in developing new antibacterial agents (Abubshait, 2007).
Surface Protection in Mild Steel
Olasunkanmi, Mashuga, and Ebenso (2018) conducted a study on the surface protection activities of pyridazine derivatives, including 3-(4-Bromophenyl)-6-chloropyridazine, for mild steel in hydrochloric acid. The compounds exhibited promising results as surface protectants and corrosion inhibitors for mild steel (Olasunkanmi, Mashuga, & Ebenso, 2018).
Safety And Hazards
properties
IUPAC Name |
3-(4-bromophenyl)-6-chloropyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrClN2/c11-8-3-1-7(2-4-8)9-5-6-10(12)14-13-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOVQWFBJVWQHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(C=C2)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40423335 | |
Record name | 3-(4-bromophenyl)-6-chloropyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40423335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)-6-chloropyridazine | |
CAS RN |
66548-50-3 | |
Record name | 3-(4-bromophenyl)-6-chloropyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40423335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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